Cas no 2680663-64-1 (3-Fluoro-5-(1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)benzoic acid)
![3-Fluoro-5-(1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)benzoic acid structure](https://ja.kuujia.com/scimg/cas/2680663-64-1x500.png)
3-Fluoro-5-(1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)benzoic acid 化学的及び物理的性質
名前と識別子
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- 3-fluoro-5-(1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)benzoic acid
- 2680663-64-1
- EN300-28285595
- 3-Fluoro-5-(1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)benzoic acid
-
- インチ: 1S/C14H14FNO4/c1-2-5-20-13(19)16-14(3-4-14)10-6-9(12(17)18)7-11(15)8-10/h2,6-8H,1,3-5H2,(H,16,19)(H,17,18)
- InChIKey: QSNWUUDNMNYXMI-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C(=O)O)C=C(C=1)C1(CC1)NC(=O)OCC=C
計算された属性
- せいみつぶんしりょう: 279.09068609g/mol
- どういたいしつりょう: 279.09068609g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 408
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-Fluoro-5-(1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28285595-1.0g |
3-fluoro-5-(1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)benzoic acid |
2680663-64-1 | 1g |
$1256.0 | 2023-05-25 | ||
Enamine | EN300-28285595-0.5g |
3-fluoro-5-(1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)benzoic acid |
2680663-64-1 | 0.5g |
$1207.0 | 2023-05-25 | ||
Enamine | EN300-28285595-0.1g |
3-fluoro-5-(1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)benzoic acid |
2680663-64-1 | 0.1g |
$1106.0 | 2023-05-25 | ||
Enamine | EN300-28285595-10.0g |
3-fluoro-5-(1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)benzoic acid |
2680663-64-1 | 10g |
$5405.0 | 2023-05-25 | ||
Enamine | EN300-28285595-5.0g |
3-fluoro-5-(1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)benzoic acid |
2680663-64-1 | 5g |
$3645.0 | 2023-05-25 | ||
Enamine | EN300-28285595-0.25g |
3-fluoro-5-(1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)benzoic acid |
2680663-64-1 | 0.25g |
$1156.0 | 2023-05-25 | ||
Enamine | EN300-28285595-0.05g |
3-fluoro-5-(1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)benzoic acid |
2680663-64-1 | 0.05g |
$1056.0 | 2023-05-25 | ||
Enamine | EN300-28285595-2.5g |
3-fluoro-5-(1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)benzoic acid |
2680663-64-1 | 2.5g |
$2464.0 | 2023-05-25 |
3-Fluoro-5-(1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)benzoic acid 関連文献
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
3-Fluoro-5-(1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)benzoic acidに関する追加情報
Research Briefing on 3-Fluoro-5-(1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)benzoic acid (CAS: 2680663-64-1)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of small-molecule compounds with unique structural and functional properties. Among these, 3-Fluoro-5-(1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)benzoic acid (CAS: 2680663-64-1) has emerged as a compound of interest due to its potential applications in drug discovery and development. This briefing provides an overview of the latest research findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
The compound, characterized by its cyclopropyl and fluoro-substituted benzoic acid moieties, has been investigated for its role as a key intermediate in the synthesis of novel pharmacophores. Recent studies have demonstrated its utility in the development of protease inhibitors and modulators of protein-protein interactions, which are critical targets in the treatment of various diseases, including cancer and inflammatory disorders. The presence of the allyloxycarbonyl (Alloc) protecting group further enhances its versatility in synthetic chemistry applications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic pathways for 3-Fluoro-5-(1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)benzoic acid, optimizing reaction conditions to achieve high yields and purity. The study also evaluated the compound's stability under physiological conditions, revealing favorable pharmacokinetic properties. These findings underscore its potential as a scaffold for further derivatization and drug design.
Another notable investigation, reported in Bioorganic & Medicinal Chemistry Letters, focused on the biological activity of this compound. The research team identified its ability to selectively inhibit certain enzymatic pathways involved in tumor progression, suggesting its promise as a lead compound for anticancer therapeutics. Mechanistic studies indicated that the fluoro and cyclopropyl groups play a crucial role in binding affinity and specificity.
Looking ahead, ongoing research aims to explore the broader applications of 3-Fluoro-5-(1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)benzoic acid in targeted drug delivery systems and as a probe for studying biological processes. Collaborative efforts between academic and industrial researchers are expected to accelerate its translation into clinical candidates. This compound exemplifies the innovative approaches driving modern drug discovery, combining structural novelty with functional efficacy.
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